molecular formula C6H15ClF2N2O3 B13865202 Eflornithine-d6 Hydrochloride Monohydrate

Eflornithine-d6 Hydrochloride Monohydrate

Cat. No.: B13865202
M. Wt: 242.68 g/mol
InChI Key: FJPAMFNRCFEGSD-HRTLFCCJSA-N
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Description

Eflornithine-d6 Hydrochloride Monohydrate is a deuterated form of Eflornithine Hydrochloride Monohydrate, which is an irreversible inhibitor of the enzyme ornithine decarboxylase. This compound is primarily used in the treatment of human African trypanosomiasis (sleeping sickness) and has applications in reducing unwanted facial hair growth in women .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eflornithine-d6 Hydrochloride Monohydrate involves the incorporation of deuterium atoms into the Eflornithine molecule. This can be achieved through various deuteration techniques, including the use of deuterated reagents or solvents. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Eflornithine-d6 Hydrochloride Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Eflornithine-d6 Hydrochloride Monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

    Biology: Employed in the study of enzyme inhibition and metabolic pathways involving ornithine decarboxylase.

    Medicine: Investigated for its potential in treating various diseases, including cancer and parasitic infections.

    Industry: Utilized in the development of pharmaceuticals and cosmetic products .

Mechanism of Action

Eflornithine-d6 Hydrochloride Monohydrate exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, the compound disrupts polyamine synthesis, leading to reduced cell proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eflornithine-d6 Hydrochloride Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C6H15ClF2N2O3

Molecular Weight

242.68 g/mol

IUPAC Name

2,5-diamino-3,3,4,4,5,5-hexadeuterio-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/i1D2,2D2,3D2;;

InChI Key

FJPAMFNRCFEGSD-HRTLFCCJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C(C(F)F)(C(=O)O)N)C([2H])([2H])N.O.Cl

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl

Origin of Product

United States

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